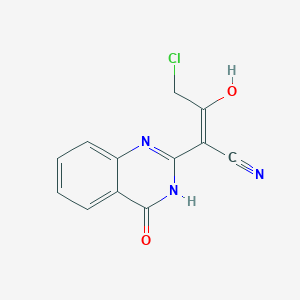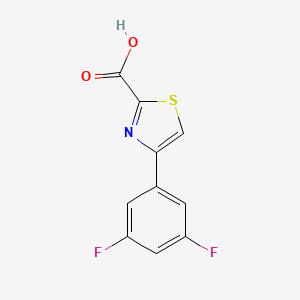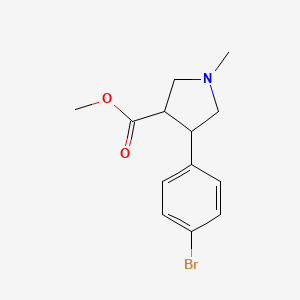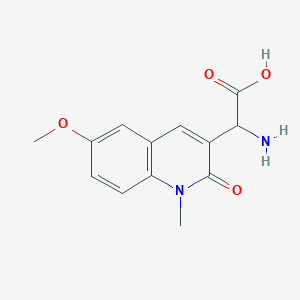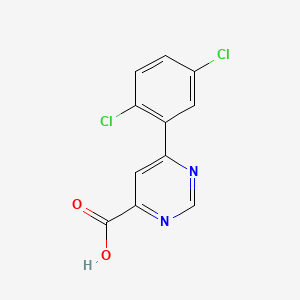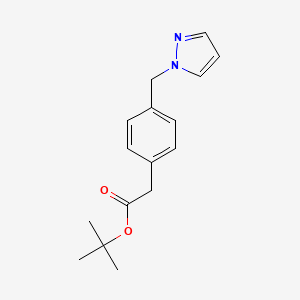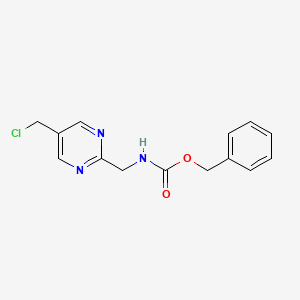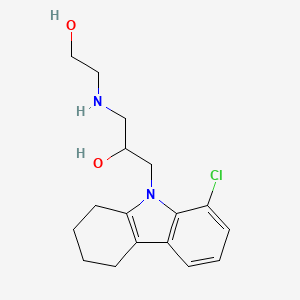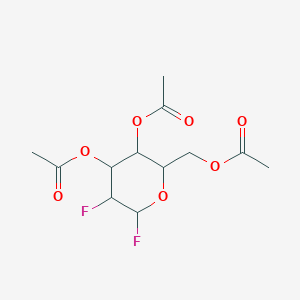
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is a heterocyclic compound that features both imidazolidinone and pyrrolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate diamines with carbonyl compounds. For instance, the reaction of 1,2-diamines with carbonyl compounds under catalytic conditions can yield imidazolidin-2-ones . Another method includes the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the efficiency and yield of the reaction. For example, γ-Al₂O₃ has been reported to catalyze the formation of imidazolidin-2-ones from diamines in supercritical CO₂ .
化学反応の分析
Types of Reactions
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazolidin-2-ones .
科学的研究の応用
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
1-[(pyridin-3-yl)methyl]imidazolidin-2-one: This compound shares a similar imidazolidinone structure but with a pyridinyl group instead of a pyrrolidinyl group.
1-[(6-Chloro-pyridin-3-yl)methyl]imidazolidin-2-one: This compound has a chlorinated pyridinyl group, which may confer different chemical properties.
Uniqueness
1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one is unique due to its specific combination of imidazolidinone and pyrrolidine moieties. This unique structure may result in distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
1-methyl-3-pyrrolidin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C8H15N3O/c1-10-4-5-11(8(10)12)7-2-3-9-6-7/h7,9H,2-6H2,1H3 |
InChIキー |
VNWJKJBLKBOKCA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C1=O)C2CCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methoxy-4-[2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B14869109.png)
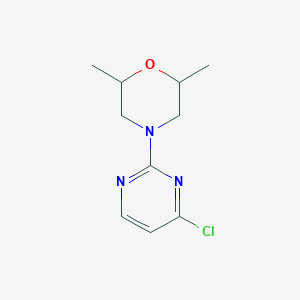
![2,4-dichloro-6-{(E)-[(tetrahydrofuran-2-ylmethyl)imino]methyl}phenol](/img/structure/B14869115.png)
